molecular formula C7H4ClFN2O B3219841 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- CAS No. 1190321-07-3

2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-

Cat. No. B3219841
CAS RN: 1190321-07-3
M. Wt: 186.57 g/mol
InChI Key: ALIYPMUCBHSMAJ-UHFFFAOYSA-N
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Description

2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyrrolopyridine derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The purpose of

Scientific Research Applications

2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other potential applications of this compound include its use as an anti-inflammatory agent and as a tool for studying the function of various biological pathways.

Mechanism Of Action

The mechanism of action of 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- is complex and not fully understood. However, studies have shown that this compound exerts its biological effects by binding to specific targets in cells and affecting various signaling pathways. For example, 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- can have a wide range of biochemical and physiological effects, depending on the target cell or tissue. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various signaling pathways. In addition, studies have shown that this compound can affect the expression of genes involved in various biological processes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- in lab experiments is its potential as a tool for studying the function of various biological pathways. This compound has been shown to have a wide range of biological activities, making it a useful tool for researchers studying cancer, inflammation, and other biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many potential directions for future research on 2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-. One area of research that holds promise is the development of new anti-cancer therapies based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Other potential directions for future research include the development of new synthesis methods for this compound and the exploration of its use in combination with other compounds for enhanced biological activity.
Conclusion:
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro- is a synthetic compound that has shown promise as a tool for studying various biological processes and as a potential anti-cancer agent. The synthesis of this compound requires expertise in organic chemistry, and its mechanism of action is complex and not fully understood. However, studies have shown that this compound can have a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields of scientific research. Further research is needed to fully understand the potential applications of this compound and to explore its use in combination with other compounds for enhanced biological activity.

properties

IUPAC Name

6-chloro-4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYPMUCBHSMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185685
Record name 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-

CAS RN

1190321-07-3
Record name 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 2
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 3
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 4
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 5
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 6
2h-Pyrrolo[2,3-b]pyridin-2-one,6-chloro-4-fluoro-1,3-dihydro-

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